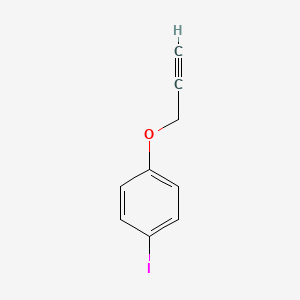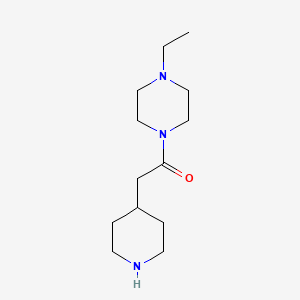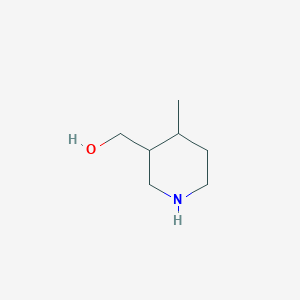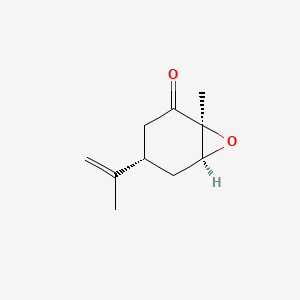
3-(3,4-Dichlorophenyl)propan-1-ol
Overview
Description
“3-(3,4-Dichlorophenyl)propan-1-ol” is a chemical compound with the CAS Number: 39960-05-9 . It has a molecular weight of 205.08 . The IUPAC name for this compound is 3-(3,4-dichlorophenyl)-1-propanol . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 3-(4-chlorophenyl)propanoic acid with lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20°C under an inert atmosphere . This is followed by a reaction with Rochelle’s salt in tetrahydrofuran at 0 - 20°C .Molecular Structure Analysis
The molecular formula of “this compound” is C9H10Cl2O . The InChI code for this compound is 1S/C9H10Cl2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,12H,1-2,5H2 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 205.08 .Scientific Research Applications
Synthesis and Chemical Properties
- Chalcone Derivatives Synthesis : 3-(3,4-Dichlorophenyl)propan-1-ol derivatives are used in synthesizing chalcone compounds through base-catalyzed Claisen-Schmidt condensation reactions. These compounds exhibit certain dihedral angles and intra-molecular hydrogen bonds, contributing to their stability and chemical properties (Salian et al., 2018).
Biological and Pharmaceutical Research
- Antifungal Applications : Derivatives of this compound have shown promising antifungal activity against various Candida species. This suggests potential pharmaceutical applications, especially in developing antifungal agents (Lima-Neto et al., 2012).
- Antimicrobial and Antiradical Activity : Synthesized derivatives of this compound have been tested for antimicrobial activities against pathogens like Staphylococcus aureus and Escherichia coli, as well as for their antioxidant properties. These findings suggest a potential role in developing antimicrobial and antioxidant agents (Čižmáriková et al., 2020).
Spectroscopy and Molecular Studies
- Molecular Structure Analysis : Research involving this compound derivatives includes studies on molecular structure, spectroscopy, and quantum chemical calculations. These studies provide insights into the molecule's electronic properties and potential applications in material science and molecular engineering (Sivakumar et al., 2021).
Solubility and Chemical Reactions
- Solubility Studies : The solubility of this compound derivatives in various organic solvents has been measured, providing crucial data for their use in chemical synthesis and pharmaceutical formulations (Li et al., 2007).
Photoinduced Reactivity
- Photoinduced Reactivity Studies : The reactivity of derivatives under photolysis conditions has been explored, indicating potential applications in polymerization processes and material sciences. This research sheds light on the behavior of these compounds under specific light-induced conditions (Rosspeintner et al., 2009).
Corrosion Inhibition
- Corrosion Inhibition : Derivatives of this compound have been studied for their potential as corrosion inhibitors. This suggests applications in materials science, particularly in protecting metals from corrosion (Gao et al., 2007).
Safety and Hazards
The safety information for “3-(3,4-Dichlorophenyl)propan-1-ol” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,12H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFPSLHLQXSDGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCO)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methoxyphenyl)methoxy]propanoic acid](/img/structure/B3383140.png)

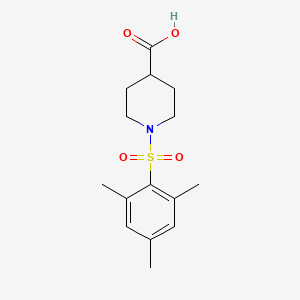
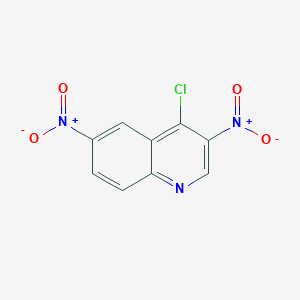

![1-(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanamine](/img/structure/B3383177.png)
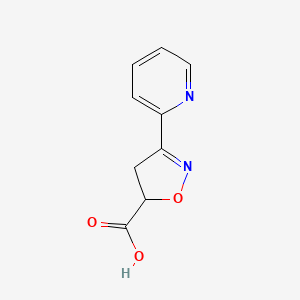
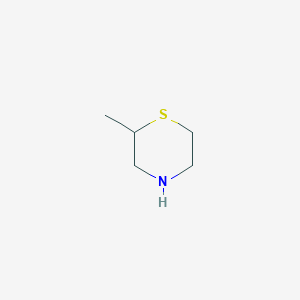
![3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B3383187.png)
